![molecular formula C17H16N4O B2558273 N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1171457-24-1](/img/structure/B2558273.png)
N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide” is a chemical compound with the molecular formula C12H13N3O . It has a molecular weight of 215.25 g/mol . The IUPAC name for this compound is 2-imidazo[1,2-a]pyridin-2-yl-N-prop-2-enylacetamide .
Molecular Structure Analysis
The molecular structure of “N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide” includes an imidazo[1,2-a]pyridin-2-yl group, a prop-2-enyl (allyl) group, and an acetamide group . The exact mass and monoisotopic mass of the compound are both 215.105862047 g/mol .Physical And Chemical Properties Analysis
“N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide” has a XLogP3-AA value of 1.7, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has four rotatable bonds and a topological polar surface area of 46.4 Ų .Scientific Research Applications
Synthesis of N-(Pyridin-2-yl)imidates
This compound can be used in the synthesis of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines . The reaction process involves the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .
Conversion into N-Heterocycles
A preliminary synthetic application of the present N-(pyridin-2-yl)imidates was carried out for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine .
Catalyst-free Synthesis of Substituted Pyridin-2-yl
The compound can be used in a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates . The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields .
Anticancer Activity
The compound has been evaluated for its antiproliferative activity against different human cancer cell lines, including A549 (non-small cell lung cancer cell line), MCF-7 (breast cancer cell line), HCT116 (colon cancer cell line), PC-3 (prostate cancer cell line) and HL7702 (human liver normal cell line) .
C–H Amination
2-(Pyridin-2-yl)aniline was designed as a new, removable directing group in promoting C–H amination mediated by cupric acetate . This auxiliary allows the β-C (sp2)–H bonds of benzamide derivatives to be effectively aminated with a variety of amines .
Synthesis of N-(Pyridin-2-yl)amides and 3-Bromoimidazo[1,2-a]pyridines
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .
Mechanism of Action
While the specific mechanism of action for “N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide” is not available, related imidazo[1,2-a]pyridine derivatives have been studied as potential PI3K/mTOR dual inhibitors . The PI3K-Akt-mTOR signaling pathway is an effective targeting pathway for cancer therapy .
properties
IUPAC Name |
N-prop-2-enyl-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-2-10-19-16(22)12-21-15-9-4-3-7-13(15)20-17(21)14-8-5-6-11-18-14/h2-9,11H,1,10,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAUNDOXQNTVGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C2=CC=CC=C2N=C1C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.